molecular formula C8H15N B1422791 3-Cyclopropylpiperidine CAS No. 942576-93-4

3-Cyclopropylpiperidine

Cat. No. B1422791
CAS RN: 942576-93-4
M. Wt: 125.21 g/mol
InChI Key: DNDDMRYQURLRMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropylpiperidine is a chemical compound with the CAS Number: 942576-93-4 . It has a molecular weight of 125.21 . The IUPAC name for this compound is 3-cyclopropylpiperidine .


Molecular Structure Analysis

The InChI code for 3-Cyclopropylpiperidine is 1S/C8H15N/c1-2-8(6-9-5-1)7-3-4-7/h7-9H,1-6H2 . This indicates that the molecule consists of 8 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom .


Physical And Chemical Properties Analysis

3-Cyclopropylpiperidine has a molecular weight of 125.21 . Other physical and chemical properties such as density, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Anticancer Applications

Piperidine derivatives, including compounds like piperine and piperidine, have shown promise as therapeutic agents with anticancer potential. They have been studied for use alone or in combination with other phytochemicals or conventional anticancer drugs. These studies include both in vitro and in vivo research demonstrating several anticancer properties .

Drug Discovery

The piperidine nucleus is a vital component in drug production. Piperidine and its byproducts exhibit pharmacophoric features essential for various therapeutic applications. They are used as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, and antipsychotic agents .

Synthesis Techniques

Recent scientific literature has highlighted intra- and intermolecular reactions leading to the formation of various piperidine derivatives. These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. Such synthesis techniques could be applicable to “3-Cyclopropylpiperidine” for creating specialized compounds for research and therapeutic use .

properties

IUPAC Name

3-cyclopropylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-2-8(6-9-5-1)7-3-4-7/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNDDMRYQURLRMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20708894
Record name 3-Cyclopropylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20708894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropylpiperidine

CAS RN

942576-93-4
Record name 3-Cyclopropylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20708894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclopropylpiperidine
Reactant of Route 2
3-Cyclopropylpiperidine
Reactant of Route 3
3-Cyclopropylpiperidine
Reactant of Route 4
3-Cyclopropylpiperidine
Reactant of Route 5
3-Cyclopropylpiperidine
Reactant of Route 6
3-Cyclopropylpiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.